

# Murizatoclax (AMG 397): A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Murizatoclax (AMG 397) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional chemotherapies and other targeted agents.[3][4] Murizatoclax was developed as a next-generation MCL-1 inhibitor, building upon the experience of its intravenous predecessor, AMG 176, with the goal of providing a more convenient oral dosing option for patients with hematologic malignancies.[5][6] This technical guide provides an in-depth summary of the discovery and preclinical development of Murizatoclax, including its mechanism of action, key preclinical data, and the experimental approaches used in its evaluation.

## **Discovery and Optimization**

The development of **Murizatoclax** stemmed from a structure-guided drug design approach aimed at improving the potency and pharmacokinetic properties of the clinical-stage intravenous MCL-1 inhibitor, AMG 176.[5][6] Researchers at Amgen identified that AMG 176 could bind to MCL-1 in two different conformations. By favoring the more active conformation through ligand-based design, they developed the advanced lead compound AM-3106, which demonstrated significantly improved cell-based potency.[5][6] Further refinement of the potency and pharmacokinetic profile of AM-3106 led to the discovery of **Murizatoclax** (AMG 397).[5][6]



# **Mechanism of Action**

**Murizatoclax** selectively binds with high affinity to the BH3-binding groove of the MCL-1 protein.[1][5] This binding competitively disrupts the interaction between MCL-1 and proapoptotic BCL-2 family members, such as BIM.[1][5] By freeing these pro-apoptotic proteins, **Murizatoclax** initiates the intrinsic apoptotic pathway, leading to the activation of effector caspases and subsequent cancer cell death.[5][6]





Click to download full resolution via product page

Caption: Mechanism of action of Murizatoclax (AMG 397).



## **Preclinical Efficacy**

The preclinical activity of **Murizatoclax** was evaluated in a range of in vitro and in vivo models of hematologic malignancies.

## In Vitro Activity

**Murizatoclax** demonstrated potent and selective inhibition of MCL-1 with picomolar affinity.[5] [6] In cellular assays, it effectively disrupted the MCL-1:BIM interaction and induced apoptosis in MCL-1-dependent cancer cell lines.[1][5]

Table 1: In Vitro Potency of Murizatoclax and Precursor Compounds

| Compound                  | Target | Binding Affinity (Ki) | OPM2 Cell Viability<br>(IC50) |
|---------------------------|--------|-----------------------|-------------------------------|
| AMG 176                   | MCL-1  | -                     | -                             |
| AM-3106                   | MCL-1  | 100 pM[5]             | 19 nM[5]                      |
| Murizatoclax (AMG<br>397) | MCL-1  | 15 pM[5][6]           | 50 nM[5][6]                   |

## **In Vivo Efficacy**

Oral administration of **Murizatoclax** led to significant anti-tumor activity in various xenograft and orthotopic models of hematologic cancers.[5][6]

Table 2: In Vivo Efficacy of Murizatoclax in Preclinical Models



| Cancer Model                       | Dosing Schedule                      | Result                                                                                                                    |
|------------------------------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| OPM2 Multiple Myeloma<br>Xenograft | 25 or 50 mg/kg, once or twice weekly | Significant tumor regressions;<br>9 out of 10 mice tumor-free in<br>the 50 mg/kg groups at the<br>end of the study.[5][6] |
| MOLM-13 AML Orthotopic<br>Model    | 10 mg/kg, twice weekly               | 47% tumor growth inhibition (TGI).[5][6]                                                                                  |
| MOLM-13 AML Orthotopic<br>Model    | 30 mg/kg, twice weekly               | 99% TGI.[5][6]                                                                                                            |
| MOLM-13 AML Orthotopic<br>Model    | 60 mg/kg, twice weekly               | 75% tumor regression.[5][6]                                                                                               |

#### **Combination Studies**

Preclinical studies also explored the synergistic potential of **Murizatoclax** with other anticancer agents, such as the BCL-2 inhibitor venetoclax.[5][6]

Table 3: Efficacy of Murizatoclax in Combination Therapy

| Cancer Model                    | Treatment                                                                  | Result                      |
|---------------------------------|----------------------------------------------------------------------------|-----------------------------|
| MOLM-13 AML Orthotopic<br>Model | Murizatoclax (10 mg/kg, twice<br>weekly) + Venetoclax (50<br>mg/kg, daily) | 45% tumor regression.[5][6] |

## **Experimental Protocols**

While detailed, step-by-step experimental protocols are not publicly available, the following outlines the general methodologies employed in the preclinical evaluation of **Murizatoclax** based on published abstracts.





Click to download full resolution via product page

Caption: General workflow for preclinical evaluation.

#### **Binding Affinity Assays**

The binding affinity of **Murizatoclax** to MCL-1 was likely determined using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the dissociation constant (Ki).

#### **Cellular Potency Assays**

The half-maximal inhibitory concentration (IC50) in cancer cell lines was determined using cell viability assays. The OPM2 multiple myeloma cell line, known to be dependent on MCL-1 for survival, was a key model.[5][6] These assays typically involve treating cells with a range of drug concentrations for a specified period (e.g., 24 hours) and then measuring cell viability using a reagent like CellTiter-Glo®.

#### In Vivo Xenograft and Orthotopic Models

- Xenograft Models: Human cancer cell lines (e.g., OPM2) were implanted subcutaneously
  into immunocompromised mice.[5][6] Once tumors were established, mice were treated with
  Murizatoclax or vehicle control. Tumor volume was measured regularly to assess tumor
  growth inhibition or regression.
- Orthotopic Models: Human cancer cells (e.g., MOLM-13) were implanted into the relevant anatomical site (e.g., bone marrow for AML) to better mimic human disease.[5][6] Disease



progression and response to treatment were monitored using methods like bioluminescence imaging.

## **Pharmacodynamic Marker Analysis**

To confirm the mechanism of action in vivo, tumors from treated animals were analyzed for biomarkers of apoptosis.[5][6] This likely involved techniques such as Western blotting or immunohistochemistry to detect increases in cleaved Caspase-3 and cleaved PARP, as well as the activation of BAK.[5][6]

## **Clinical Development and Challenges**

**Murizatoclax** (AMG 397) entered Phase I clinical trials for patients with multiple myeloma, non-Hodgkin's lymphoma, and acute myeloid leukemia.[7] However, in 2019, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase I study of **Murizatoclax** due to a reported safety signal of cardiac toxicity.[7] This also led to a voluntary hold on the recruitment of new patients for the clinical trial of its predecessor, AMG 176.[7]

#### Conclusion

Murizatoclax (AMG 397) represents a significant advancement in the development of oral MCL-1 inhibitors. Its discovery through a structure-guided design led to a compound with picomolar affinity for its target and potent anti-tumor activity in preclinical models of hematologic malignancies, both as a single agent and in combination with other targeted therapies. While its clinical development has been challenged by safety concerns, the preclinical data for Murizatoclax underscores the therapeutic potential of targeting MCL-1 in cancer. The insights gained from the development of Murizatoclax will undoubtedly inform future efforts to create safer and more effective inhibitors of this critical anti-apoptotic protein.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Murizatoclax (AMG 397): A Technical Overview of its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425291#murizatoclax-amg-397-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com